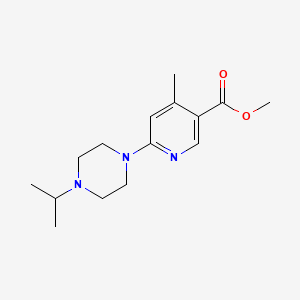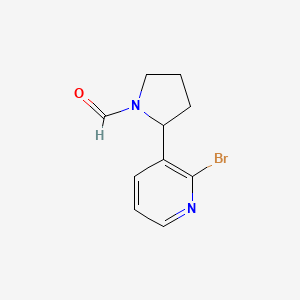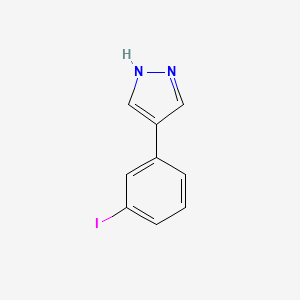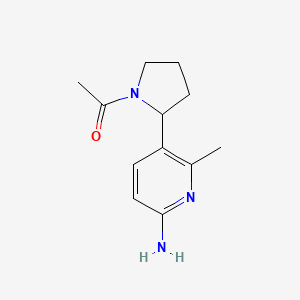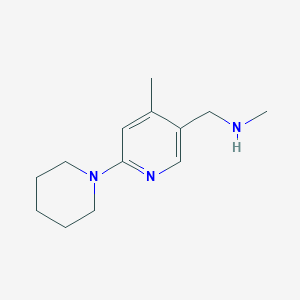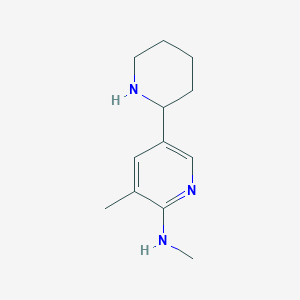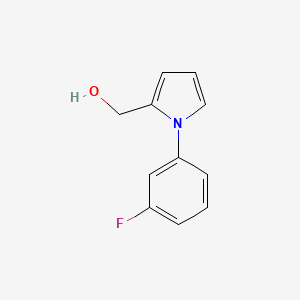![molecular formula C12H13ClN2O3 B11801645 tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)
tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate is a chemical compound that belongs to the family of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate. This reaction is carried out under mild conditions, often at room temperature . Another method involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate
- tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate
Uniqueness
tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it distinct from other isoxazole derivatives that may lack this substituent .
Propiedades
Fórmula molecular |
C12H13ClN2O3 |
|---|---|
Peso molecular |
268.69 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chloro-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C12H13ClN2O3/c1-12(2,3)17-11(16)14-10-9-7(13)5-4-6-8(9)18-15-10/h4-6H,1-3H3,(H,14,15,16) |
Clave InChI |
XMSRSBGDDOEWSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NOC2=C1C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



